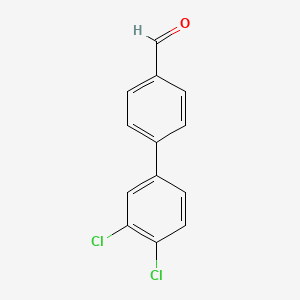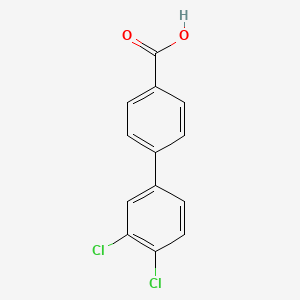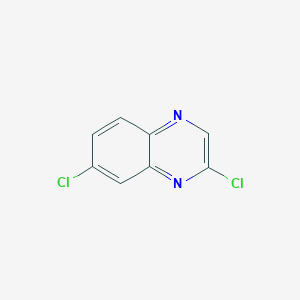
3-Triethylsilyl-2-propyn-1-ol
Descripción general
Descripción
3-Triethylsilyl-2-propyn-1-ol, also known as 3-(triethylsilyl)-2-propyn-1-ol, is an organic compound with the molecular formula C9H18OSi . It has a molecular weight of 170.33 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H18OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-6,8H2,1-3H3 . This indicates the presence of a triethylsilyl group attached to the 3rd carbon of a 2-propyn-1-ol molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.33 . The exact physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis and Fluorescent System Construction
3-Triethylsilyl-2-propyn-1-ol plays a significant role in chemical synthesis. For instance, Horita et al. (2007) demonstrated its utility in regio- and stereoselective cross-coupling reactions, leading to the production of 2-hydroxymethyl-(E)-enynes. These compounds are pivotal in constructing fluorescent dihydrofuran derivatives, showcasing the compound's applicability in developing fluorescent systems (Horita et al., 2007).
Enzymatic Kinetic Resolution
In the field of biochemistry, this compound has been utilized in enzymatic kinetic resolution processes. Devendran and Yadav (2014) explored its kinetic resolution through trans-esterification, revealing its potential in producing chiral synthons. This process, enhanced by microwave irradiation, displayed improved rates and high enantiomeric excess, highlighting the compound's significance in chiral chemistry (Devendran & Yadav, 2014).
Polymerization and Material Science
This compound is also valuable in polymerization and material science. Kossov and Khotimskiy (2014) studied the homopolymerization of a related compound, revealing insights into its impact on polymer microstructure and properties, such as thermooxidative stability and gas permeability. This underscores its importance in developing new materials with specific desired properties (Kossov & Khotimskiy, 2014).
Catalysis
The compound's role in catalysis is noteworthy. Berding et al. (2011) explored its use in nickel-catalyzed hydrosilylation of internal alkynes, achieving selective syn product formation. This research highlights its utility in catalytic processes, offering pathways to new synthetic methods (Berding et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds are often used in organic synthesis as protecting groups or as reagents in various chemical reactions .
Mode of Action
It is known that silyl groups like triethylsilyl are often used in organic chemistry to protect reactive groups during a chemical synthesis . They can be added to a molecule and later removed without affecting the rest of the molecule, allowing for more complex syntheses.
Biochemical Pathways
It is known that similar compounds can be used to synthesize other molecules, such as isbogrel, a thromboxane a2 (txa2) synthase inhibitor and a txa2 receptor antagonist .
Result of Action
As a chemical reagent, it is likely to be involved in the synthesis of other compounds, potentially leading to a variety of downstream effects depending on the specific reaction and the compounds being synthesized .
Action Environment
The action, efficacy, and stability of 3-Triethylsilyl-2-propyn-1-ol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can react with the compound. For example, silyl groups are generally stable, but can be removed under certain conditions, such as in the presence of an acid or a fluoride ion .
Análisis Bioquímico
Biochemical Properties
3-Triethylsilyl-2-propyn-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolism of other substrates. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis. By modulating the activity of key proteins in the MAPK pathway, this compound can alter gene expression and cellular metabolism. Furthermore, the compound has been observed to induce oxidative stress in cells, leading to changes in cellular redox status and the activation of stress response pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with active site residues. This covalent modification can lead to the irreversible inhibition of enzyme function. Additionally, this compound can act as a substrate for certain enzymes, leading to the production of reactive intermediates that can further interact with cellular biomolecules. The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of propargyl alcohol and triethylsilanol. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates and the induction of oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The compound can be hydroxylated to form more polar metabolites, which are then conjugated with glucuronic acid or sulfate for excretion. The interaction with cytochrome P450 enzymes can also lead to the formation of reactive intermediates that can further participate in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transport proteins, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes. The presence of a triethylsilyl group may also facilitate its association with lipid membranes, affecting its distribution within the cell .
Propiedades
IUPAC Name |
3-triethylsilylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRKPTSZUGTGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375302 | |
| Record name | SBB054881 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2652-46-2 | |
| Record name | SBB054881 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















